molecular formula C25H32N4O3 B2811606 N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 941914-31-4

N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2811606
CAS No.: 941914-31-4
M. Wt: 436.556
InChI Key: XJISUBFOYGVWIT-UHFFFAOYSA-N
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Description

N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of aromatic, indole, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Indole Derivative: Starting with an indole derivative, a reaction with an appropriate electrophile can introduce the ethyl group.

    Dimethylamino Phenyl Group Introduction: The dimethylamino phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Oxalamide Formation: The final step involves the formation of the oxalamide group through a condensation reaction with oxalyl chloride and the tetrahydrofuran-2-yl methylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and dimethylamino phenyl groups.

    Reduction: Reduction reactions could target the oxalamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

    Material Science: As a component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The indole and dimethylamino phenyl groups could play a role in binding to these targets, while the oxalamide group might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide
  • N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-methyl oxalamide

Uniqueness

N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to the presence of the tetrahydrofuran-2-yl methyl group, which could impart distinct physical and chemical properties compared to similar compounds.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-28(2)20-11-9-19(10-12-20)23(29-14-13-18-6-3-4-8-22(18)29)17-27-25(31)24(30)26-16-21-7-5-15-32-21/h3-4,6,8-12,21,23H,5,7,13-17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJISUBFOYGVWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2CCCO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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